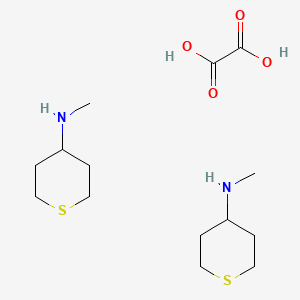

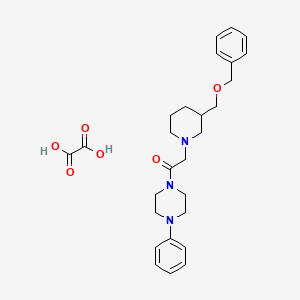

N-methyltetrahydro-2H-thiopyran-4-amine hemioxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-methyltetrahydro-2H-pyran-4-amine” is a chemical compound with the CAS Number: 220641-87-2 . It has a molecular weight of 115.18 and its IUPAC name is N-methyl-N-tetrahydro-2H-pyran-4-ylamine . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C .

Molecular Structure Analysis

The InChI code for “N-methyltetrahydro-2H-pyran-4-amine” is 1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3 . The compound contains a total of 21 bonds, including 8 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 sulfide .Physical And Chemical Properties Analysis

“N-methyltetrahydro-2H-pyran-4-amine” is a liquid . It has a molecular weight of 115.17 .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Linear Oligopeptides : N-methyltetrahydro-2H-thiopyran-4-amine hemioxalate is used in the synthesis of highly constrained linear oligopeptides. These oligopeptides demonstrate rigid helical conformations in solution and the crystalline state, as observed through NMR techniques and X-ray crystallography (Stoykova, Linden, & Heimgartner, 2013).

Synthesis of Cyclic Sulfone Derivatives : This compound is a key building block in the scalable preparation of various cyclic sulfone derivatives. These derivatives are valuable for drug discovery, highlighting the compound's importance in medicinal chemistry (Hugelshofer et al., 2021).

Formation of Tautomers : The compound is involved in the formation of various tautomers, which are synthesized through different chemical processes such as hydrolysis and methylation (Schweiger, 1982).

Synthon for Sulfur-Containing Dipeptide : It serves as a synthon for sulfur-containing dipeptide segments in peptide synthesis, demonstrating its utility in creating complex molecular structures (Stoykova, Linden, & Heimgartner, 2014).

Applications in Organic Synthesis

Production of Novel Dyes : The compound is involved in the synthesis of novel thiopyrylium dyes, showcasing its utility in creating new chemical compounds for various applications (Graphakos et al., 1980).

Synthesis of N-Methyl- and N-Alkylamines : It plays a role in the synthesis of N-methyl- and N-alkylamines, which are important in the production of life-science molecules and various industrial applications (Senthamarai et al., 2018).

Preparation of Tetrahydrothiopyran Derivatives : The compound is used in the preparation of tetrahydrothiopyran derivatives, highlighting its versatility in organic synthesis (Baeva et al., 2015).

Chemical Reactions and Transformations

Diels-Alder Reactions : It undergoes Diels-Alder reactions with various dienophiles, resulting in the production of substituted thiopyrans and thiopyran derivatives (Pradere et al., 1975).

Thermal Rearrangement to Thiopyrans : Thermal rearrangement of compounds containing N-methyltetrahydro-2H-thiopyran-4-amine hemioxalate leads to the formation of thiopyrans and thiophenes, showing its reactivity under specific conditions (Schuijl-Laros et al., 2010).

Chemical Transformations and Derivatives Synthesis : Its role in the synthesis of various derivatives, such as oximes, amines, and aminosulfones, further demonstrates its wide applicability in chemical transformations (Nazarov & Kuznetsova, 1954).

Addition to α,β-Unsaturated Thiocarbonyl Compounds : The compound is involved in Michael addition reactions with active methylene compounds, leading to the formation of 1,4-addition compounds and 2H-thiopyran derivatives (Guemas, Lees, & Reliquet, 1983).

Chemoselective Protection of Anilines : The compound plays a role in the chemoselective protection of anilines, illustrating its utility in specific chemical processes (Pace, Alcántara, & Holzer, 2011).

Synthesis and Reactions of Carboxylate Derivatives : It is used in the synthesis and reaction of carboxylate derivatives, indicating its importance in the production of complex chemical structures (Rehwald et al., 1996).

Synthesis of Tetrahydrothiopyrano Derivatives : The compound is involved in the efficient synthesis of tetrahydrothiopyrano derivatives, showcasing its importance in creating novel chemical structures (Pan et al., 2007).

False Results in MALDI TOF MS Analysis : The compound can cause false results in MALDI TOF MS analysis of amines, which is important for analytical chemistry and quality control (Lou et al., 2014).

Baylis-Hillman and Aldol Reactions : N-methyltetrahydro-2H-thiopyran-4-amine hemioxalate is used in Baylis-Hillman and aldol reactions, showing its role in diverse chemical reactions (Eftekhari‐Sis, Akbari, & Harms, 2010).

Enantioselective Conjugate Addition of Ketones : The compound is also utilized in enantioselective conjugate addition reactions, which is crucial for the synthesis of asymmetric molecules (Huang & Jacobsen, 2006).

One-Pot Combinatorial Synthesis : It is involved in the one-pot combinatorial synthesis of various derivatives, showing its utility in efficient and high-throughput chemical synthesis (Yao et al., 2010).

Role in Neurotoxicity of Environmental Compounds : The compound plays a role in the neurotoxicity associated with certain environmental compounds, underlining its significance in toxicology and environmental health (Ansher, Cadet, Jakoby, & Baker, 1986).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

N-methylthian-4-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NS.C2H2O4/c2*1-7-6-2-4-8-5-3-6;3-1(4)2(5)6/h2*6-7H,2-5H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBAGMRGDKNRTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCSCC1.CNC1CCSCC1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyltetrahydro-2H-thiopyran-4-amine hemioxalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

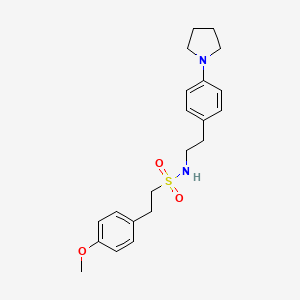

![N-(2-ethoxyphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2817510.png)

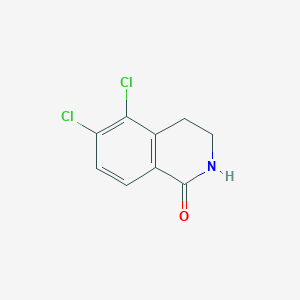

![1-Cyclopentyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2817516.png)

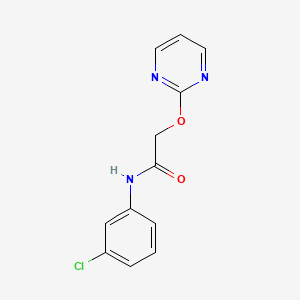

![5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817522.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2817524.png)